LY2940094

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of LY2940094 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and selectivity for the NOP receptor .

Analyse Chemischer Reaktionen

LY2940094 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Applications in Alcohol Dependence

Clinical Studies

A proof-of-concept study evaluated the efficacy of LY2940094 in reducing alcohol consumption among patients diagnosed with alcohol dependence. The study involved 88 participants who were randomized to receive either 40 mg/day of this compound or a placebo for eight weeks. The results indicated that while there was no significant difference in the reduction of the number of drinks per day compared to placebo, this compound led to a greater reduction in heavy drinking days (−24.5% vs. −15.7%) and an increase in abstinent days (9.1% vs. 1.9%) . Additionally, patients treated with this compound exhibited decreased levels of gamma-glutamyl transferase, suggesting potential benefits in liver function associated with reduced alcohol intake .

Preclinical Findings

In animal models, this compound has demonstrated efficacy in reducing ethanol self-administration and seeking behaviors without affecting food or water intake . Notably, it blocked stress-induced reinstatement of ethanol seeking and attenuated dopamine release stimulated by ethanol, indicating its role in modulating reward pathways associated with addiction . These findings suggest that this compound may serve as a novel therapeutic option for treating alcohol use disorders.

Applications in Mood Disorders

Antidepressant Effects

this compound has been investigated for its antidepressant-like effects in preclinical studies. Research indicates that blockade of nociceptin receptors can lead to significant antidepressant outcomes in rodent models . A clinical trial involving patients with major depressive disorder assessed the compound's efficacy over eight weeks. While the predefined efficacy criterion was not fully met, there was evidence suggesting an antidepressant effect based on changes in depression rating scales . Furthermore, early changes in emotional processing were observed, indicating potential rapid effects on mood regulation .

Behavioral Studies

The unique pharmacological profile of this compound has been characterized through various behavioral assays. In rodent studies, it exhibited effects consistent with both antidepressant and anxiolytic activity, although it did not disrupt cognitive performance or induce locomotor activity changes . This dual action highlights its potential utility in treating both anxiety and depression.

Summary of Research Findings

Wirkmechanismus

LY2940094 exerts its effects by selectively binding to and antagonizing the NOP receptor. This receptor is involved in various physiological processes, including mood regulation and pain perception. By blocking the NOP receptor, this compound modulates the expression of transcription factors associated with oligodendrocyte differentiation and myelination .

Vergleich Mit ähnlichen Verbindungen

LY2940094 is unique in its high selectivity and potency for the NOP receptor. Similar compounds include:

Ro 64-6198: Another NOP receptor antagonist with different pharmacological properties.

JDTic: A kappa-opioid receptor antagonist with some affinity for the NOP receptor.

AT-076: A compound with lower selectivity for the NOP receptor compared to this compound

This compound stands out due to its clinical efficacy and safety profile in treating major depressive disorder and alcohol dependency .

Biologische Aktivität

LY2940094 is a selective antagonist of the nociceptin/orphanin FQ (NOP) receptor, which has garnered attention for its potential therapeutic effects in treating mood disorders, particularly major depressive disorder (MDD). This article reviews the biological activity of this compound, highlighting preclinical and clinical findings, mechanisms of action, and implications for treatment.

The nociceptin/orphanin FQ (N/OFQ) system plays a critical role in modulating various physiological processes, including pain perception, stress response, and mood regulation. NOP receptors are widely distributed in the brain regions associated with these functions. This compound acts by blocking these receptors, which has been linked to antidepressant-like effects in animal models and initial clinical trials.

Antidepressant Effects

Preclinical studies have demonstrated that this compound exhibits significant antidepressant-like effects in rodent models. For instance:

- Behavioral Tests : In various behavioral assays, this compound administration resulted in decreased immobility times in forced swim tests and increased exploratory behavior in open field tests, indicative of reduced depressive-like symptoms .

- Combination Studies : When combined with fluoxetine, a conventional antidepressant, this compound enhanced the behavioral effects without altering the pharmacokinetics of fluoxetine .

Anxiolytic Activity

While primarily studied for its antidepressant properties, this compound also showed some anxiolytic-like effects:

- Rodent Models : In specific assays like fear-conditioned freezing and stress-induced hyperthermia tests, this compound demonstrated anxiolytic properties comparable to established anxiolytics .

- Behavioral Analysis : The compound did not disrupt locomotion or impair cognitive performance in rodents, suggesting a favorable side-effect profile .

Proof-of-Concept Trials

A pivotal proof-of-concept study evaluated the efficacy of this compound in patients with MDD:

- Study Design : An 8-week, double-blind, placebo-controlled trial assessed the effects of a daily 40 mg dose of this compound compared to placebo .

- Results : Although the primary efficacy criterion was not met (82.9% vs. 88% required), there was a significant reduction in depression scores as measured by the GRID-Hamilton Depression Rating Scale. Notably, patients exhibited improved recognition of positive emotional stimuli early in treatment .

Safety and Tolerability

This compound was well tolerated across various doses in clinical trials:

- Adverse Effects : Clinical evaluations reported no significant adverse events related to treatment. Vital signs remained stable, and laboratory findings were within normal ranges .

- Pharmacokinetics : Human PET studies indicated that this compound effectively crosses the blood-brain barrier and achieves high receptor occupancy (over 80%) shortly after administration .

Summary of Findings

The following table summarizes key findings from both preclinical and clinical studies on this compound:

Eigenschaften

IUPAC Name |

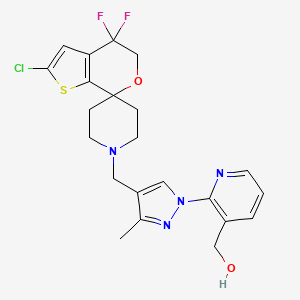

[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClF2N4O2S/c1-14-16(11-29(27-14)20-15(12-30)3-2-6-26-20)10-28-7-4-21(5-8-28)19-17(9-18(23)32-19)22(24,25)13-31-21/h2-3,6,9,11,30H,4-5,7-8,10,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQHBJNRBKHUQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CN2CCC3(CC2)C4=C(C=C(S4)Cl)C(CO3)(F)F)C5=C(C=CC=N5)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClF2N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201336137 | |

| Record name | LY-2940094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307245-86-8 | |

| Record name | LY-2940094 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307245868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BTRX-246040 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16048 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LY-2940094 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201336137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-2940094 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I67US2V8Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.